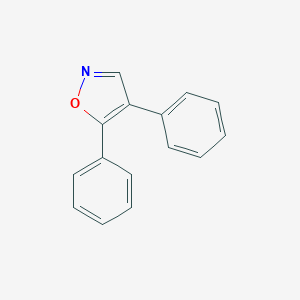

4,5-Diphenylisoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Diphenylisoxazole, also known as this compound, is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156142. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of 4,5-Diphenylisoxazole

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various synthetic routes have been developed to enhance yield and selectivity. For instance, Zhang et al. (2021) reported an efficient method for synthesizing poly-substituted isoxazoles using dicyanocyclopropanes and hydroxylamine hydrochloride under catalysis, which can be adapted for 4,5-diphenyl derivatives .

Analgesic and Anti-inflammatory Properties

Research has demonstrated that derivatives of isoxazole exhibit significant analgesic and anti-inflammatory effects. For example, compounds derived from this compound have been evaluated for their activity as inhibitors of leukotriene biosynthesis, which plays a crucial role in inflammation . These compounds showed potent inhibitory activity against cellular 5-Lipoxygenase, suggesting their potential use in treating inflammatory diseases.

Antitumor Activity

This compound derivatives have also been investigated for their anticancer properties. A study by Vitale et al. (2014) highlighted the synthesis of isoxazoles that act as selective COX-1 inhibitors with promising results against ovarian cancer cell lines . Additionally, compounds containing the 4,5-diarylisoxazole scaffold were found to inhibit Hsp90, a protein implicated in various cancers, demonstrating their potential as anticancer agents .

Neuroprotective Effects

The neuroprotective effects of isoxazole derivatives have been explored in relation to neurodegenerative diseases. Compounds have been synthesized that target nicotinic acetylcholine receptors (nAChRs), which are crucial in the pathophysiology of conditions like Alzheimer's disease and Parkinson's disease . The ability to modulate nAChRs presents a therapeutic avenue for managing these disorders.

Insecticidal Applications

Beyond human health applications, this compound has shown promise in agricultural science as an insecticide. Studies have demonstrated its efficacy against various pests by targeting specific neuroreceptors in insects . This dual application highlights the versatility of this compound across different fields.

Case Studies and Research Findings

Propriétés

Numéro CAS |

14677-21-5 |

|---|---|

Formule moléculaire |

C15H11NO |

Poids moléculaire |

221.25 g/mol |

Nom IUPAC |

4,5-diphenyl-1,2-oxazole |

InChI |

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-17-15(14)13-9-5-2-6-10-13/h1-11H |

Clé InChI |

PHHYPNOXXPWYII-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(ON=C2)C3=CC=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)C2=C(ON=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

14677-21-5 |

Synonymes |

4,5-Diphenylisoxazole |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.